3-Chlorophenylmethylsulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chlorophenylmethylsulfone is an organic compound with the molecular formula C7H7ClO2S. The compound is also known by its IUPAC name, 1-chloro-3-(methylsulfonyl)benzene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chlorophenylmethylsulfone can be synthesized through several methods. One common method involves the oxidation of 3-chlorophenylmethylsulfide using an oxidizing agent such as hydrogen peroxide or sodium periodate . The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as sulfonylation of chlorobenzene followed by oxidation to achieve the desired sulfone .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chlorophenylmethylsulfone undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alkoxides, and thiolates.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Chlorophenylmethylsulfone has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-chlorophenylmethylsulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chlorophenylmethylsulfide: The precursor to 3-chlorophenylmethylsulfone, differing by the oxidation state of the sulfur atom.

3-Chlorophenylmethylsulfoxide: An intermediate oxidation product between the sulfide and sulfone.

Phenylmethylsulfone: Lacks the chlorine substituent, leading to different reactivity and applications.

Uniqueness

The chlorine atom allows for further functionalization through substitution reactions, while the sulfone group provides stability and electron-withdrawing properties .

Activité Biologique

3-Chlorophenylmethylsulfone (CPMS) is an organic compound with significant potential in medicinal chemistry and agrochemistry. Its structural characteristics, particularly the chlorinated phenyl group and the sulfone moiety, contribute to its diverse biological activities. This article explores the biological activity of CPMS, detailing its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

CPMS has the molecular formula C7H7ClO2S and features a chlorinated aromatic ring attached to a methyl sulfone group. The sulfonyl group enhances the reactivity of adjacent functional groups, making it a valuable intermediate in various chemical reactions.

Biological Activities

CPMS exhibits a range of biological activities, which can be categorized as follows:

The biological activity of CPMS is believed to stem from its ability to interact with various biochemical pathways:

- Target Interactions : Sulfone derivatives often interact with biological targets such as enzymes involved in inflammation and microbial resistance. This interaction may inhibit their activity, thereby exerting therapeutic effects.

- Biochemical Pathways : CPMS is involved in several metabolic pathways that can lead to the accumulation of active metabolites within biological systems. This suggests a need for further investigation into its long-term effects and interactions.

Pharmacokinetics

The pharmacokinetic properties of CPMS influence its bioavailability and therapeutic effectiveness. Factors such as solubility, absorption rates, and metabolic stability are critical for determining its suitability as a drug candidate. Preliminary studies indicate that modifications to the sulfone structure can enhance these properties.

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of CPMS against common pathogens. The results demonstrated significant inhibition zones in bacterial cultures treated with varying concentrations of CPMS, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study: Anti-inflammatory Potential

In vitro studies assessed the anti-inflammatory effects of CPMS on human cell lines exposed to inflammatory stimuli. The compound showed a dose-dependent reduction in pro-inflammatory cytokine production, suggesting its utility in developing anti-inflammatory drugs.

Propriétés

IUPAC Name |

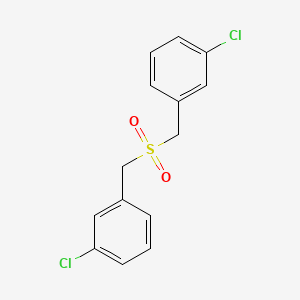

1-chloro-3-[(3-chlorophenyl)methylsulfonylmethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2S/c15-13-5-1-3-11(7-13)9-19(17,18)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSWSODTNAXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.